1-Cyanocyclopropanecarboxamide

Synthetic methodology Cyclopropanation Metal-free synthesis

1-Cyanocyclopropanecarboxamide (CAS 1559-04-2) is the irreplaceable cyclopropane building block for herbicide and oncology drug discovery. Its geminal cyano-carboxamide architecture is essential for KARI inhibition: N-substituted derivatives achieve up to 100% inhibition, while the corresponding ester analog shows 0% activity—confirming the core's indispensability. The cyano group enables rapid SAR expansion via conversion to carboxylic acids, amines, ketones, and aldehydes, making it a strategic precursor for HPK1 inhibitor programs. Synthesized with up to 90% yield and 19:1 dr via metal-free, sustainable methodology, this intermediate also serves as a benchmark substrate for novel cyclopropanation method development.

Molecular Formula C5H6N2O
Molecular Weight 110.116
CAS No. 1559-04-2
Cat. No. B2384435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyanocyclopropanecarboxamide
CAS1559-04-2
Molecular FormulaC5H6N2O
Molecular Weight110.116
Structural Identifiers
SMILESC1CC1(C#N)C(=O)N
InChIInChI=1S/C5H6N2O/c6-3-5(1-2-5)4(7)8/h1-2H2,(H2,7,8)
InChIKeyRPTIMANCJIMDLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyanocyclopropanecarboxamide (CAS 1559-04-2) Procurement Guide: Properties and Core Specifications


1-Cyanocyclopropanecarboxamide (CAS 1559-04-2), with the molecular formula C5H6N2O and a molecular weight of 110.11, is a specialized building block characterized by a cyclopropane ring bearing a geminal cyano and primary carboxamide substituent . Its key physicochemical identifiers include a topological polar surface area of 66.9 Ų, XLogP3 of -0.6, and InChIKey RPTIMANCJIMDLS-UHFFFAOYSA-N [1]. The compound is a cornerstone intermediate in medicinal chemistry and agrochemical research due to its functional density and synthetic versatility .

Why Generic Substitution of 1-Cyanocyclopropanecarboxamide (CAS 1559-04-2) with Close Analogs is Not Feasible


Substituting 1-cyanocyclopropanecarboxamide with closely related analogs such as its carboxylic acid, ethyl ester, or regioisomers (e.g., 2-cyanocyclopropanecarboxamide) is not feasible due to profound differences in functional group reactivity, target engagement, and synthetic accessibility [1]. The geminal arrangement of the cyano and carboxamide groups on a single carbon of the cyclopropane ring creates a unique electronic environment that directly influences both its biological activity and its utility as a synthetic intermediate [2]. The specific combination of these functional groups is essential for downstream transformations and for maintaining the desired interactions with biological targets like KARI and HPK1, making it irreplaceable in several research contexts [1].

Quantitative Evidence for Selecting 1-Cyanocyclopropanecarboxamide (CAS 1559-04-2) over Alternative Building Blocks


Synthesis Efficiency: 1-Cyanocyclopropanecarboxamide (1559-04-2) vs. 2-Cyanocyclopropanecarboxylates via Metal-Free Cyclopropanation

The synthesis of 1-cyanocyclopropanecarboxamide derivatives can be achieved with high efficiency and selectivity under metal-free conditions, a significant advantage over other cyclopropanation strategies. A reported method for synthesizing 1-cyanocyclopropanecarboxamides achieves up to 90% yield with a 19:1 diastereomeric ratio (dr) [1]. This contrasts with earlier methods for synthesizing 2-cyanocyclopropane carboxylates, which often rely on metal catalysts like cobalt and can face challenges with electron-deficient olefins [1]. The avoidance of metal catalysts simplifies purification, reduces cost, and is preferable for pharmaceutical applications.

Synthetic methodology Cyclopropanation Metal-free synthesis

KARI Inhibition: The 1-Cyano-carboxamide Core is Essential for Potent Activity

The 1-cyanocyclopropanecarboxamide core is a critical structural motif for achieving potent inhibition of Ketol-Acid Reductoisomerase (KARI), a validated herbicide target. The parent acid, 1-cyanocyclopropanecarboxylic acid, exhibits 100% inhibition of spinach KARI [1]. In stark contrast, simple modifications to this core can completely ablate activity. For instance, the corresponding ethyl ester (ethyl 1-cyanocyclopropanecarboxylate) shows 0% inhibition under the same assay conditions, and even N-substituted derivatives like N-(3-chlorophenyl)-1-cyanocyclopropanecarboxamide also show 0% inhibition [1]. This demonstrates that the unsubstituted primary carboxamide is a key pharmacophore, a property not shared by its closest chemical relatives.

Agrochemical research Enzyme inhibition Herbicide discovery

KARI Inhibition: Quantified Potency of N-Substituted 1-Cyano-carboxamide Derivatives

While the core structure is essential, N-substitution of 1-cyanocyclopropanecarboxamide allows for fine-tuning of biological activity. The parent compound, 1-cyanocyclopropanecarboxamide, is a critical precursor for generating a library of potent KARI inhibitors. For example, the derivative 1-cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide achieves 97.04% inhibition of spinach KARI, while the derivative 1-cyano-N-(2-methylphenyl)cyclopropanecarboxamide reaches 100% inhibition [1]. These data highlight the core's capacity to generate high-potency leads, a versatility that differentiates it from less active scaffolds.

Agrochemical research Enzyme inhibition Herbicide discovery

Structural Versatility: The 1-Cyano Group Enables Unique Downstream Transformations Compared to Non-Cyano Analogs

The presence of the cyano group at the 1-position of the cyclopropane ring provides a unique synthetic handle not available in simpler cyclopropane carboxamides or 2-cyano isomers. This nitrile can be readily transformed into a variety of other functional groups, including carboxylic acids, amines, ketones, and aldehydes, enabling the construction of densely functionalized cyclopropane molecules [1]. This synthetic versatility is a key reason the 1-cyanocyclopropanecarboxamide motif has attracted considerable attention, as it serves as a gateway to diverse chemical space that is inaccessible from non-cyano or regioisomeric starting materials [1].

Medicinal chemistry Synthetic methodology Building blocks

Commercial Availability: 1-Cyanocyclopropanecarboxamide (1559-04-2) vs. 2-Cyanocyclopropanecarboxamide (1438897-34-7)

1-Cyanocyclopropanecarboxamide (1559-04-2) is widely stocked and readily available from multiple global suppliers, ensuring competitive pricing and rapid delivery . For example, one supplier maintains it in stock in quantities of 100 mg and 250 mg [1]. In contrast, its regioisomer, cis-2-cyanocyclopropanecarboxamide (CAS 1438897-34-7), is also commercially available but may have different lead times and pricing structures, and the trans-isomer is less commonly stocked . This well-established supply chain for the 1-cyano isomer minimizes procurement risk and accelerates research timelines compared to sourcing more niche or less available regioisomers.

Chemical procurement Building blocks Supply chain

Optimal Research and Industrial Applications for 1-Cyanocyclopropanecarboxamide (CAS 1559-04-2)


Development of Novel Herbicides via Ketol-Acid Reductoisomerase (KARI) Inhibition

This is the primary application validated by quantitative evidence. The 1-cyanocyclopropanecarboxamide core is essential for KARI inhibition, with N-substituted derivatives showing up to 100% inhibition of spinach KARI [1]. The parent acid shows 100% inhibition while its ester shows 0%, confirming the core's importance [2]. This compound should be prioritized for synthesizing libraries of novel KARI inhibitors for herbicide discovery programs.

Medicinal Chemistry as a Versatile, Densely Functionalized Building Block

The compound's value in medicinal chemistry stems from its ability to serve as a precursor to diverse chemical matter. The cyano group can be easily converted into carboxylic acids, amines, ketones, amides, and aldehydes, enabling rapid exploration of SAR around a central cyclopropane scaffold [3]. This is particularly relevant for programs targeting enzymes like HPK1, where cyclopropane-containing inhibitors are of interest . The compound's excellent synthetic accessibility (up to 90% yield, 19:1 dr) further supports its use as a go-to building block [3].

Agrochemical Intermediate with Quantified Structure-Activity Data

For agrochemical research, this compound is not a 'black box.' The extensive KARI inhibition data provides a clear starting point for lead optimization. Researchers can immediately build upon known SAR, for instance, by exploring substitutions that maximize the inhibition rate beyond the 97.04% achieved by the 2,4-dichlorophenyl derivative or the 100% achieved by the 2-methylphenyl derivative [1]. This existing knowledge base reduces initial screening time and focuses resources on the most promising analogs.

Synthetic Methodology Research Involving Metal-Free Cyclopropanation

The compound class is a key product in the development of modern, sustainable synthetic methods. The high-yielding, metal-free, and diastereoselective synthesis of 1-cyanocyclopropanecarboxamides serves as a benchmark reaction for new cyclopropanation methodologies [3]. Researchers focused on green chemistry or novel catalytic cycles can use this scaffold to benchmark their own methods against a well-characterized, efficient, and industrially relevant transformation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Cyanocyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.